3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions with appropriate reagents to introduce the ethyl, methyl, and p-tolyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 5-methyl 1-(3-oxo-3-(p-tolyl)propyl)-1H-pyrazole-3,5-dicarboxylate: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 1-[3-(4-methylphenyl)-3-oxopropyl]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-4-25-17(22)14-11-15(18(23)24-3)20(19-14)10-9-16(21)13-7-5-12(2)6-8-13/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
ZQKYAICRQLTIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)OC)CCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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